
7-oxocolesterol-5-eno-3beta-benzoato
Descripción general
Descripción
3beta-(Benzoyloxy)cholest-5-en-7-one is a steroidal compound with the molecular formula C34H48O3 and a molecular weight of 504.74 g/mol . It is a derivative of cholesterol, featuring a benzoyloxy group at the 3beta position and a ketone group at the 7 position. This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Structural Characteristics and Synthesis
The compound is characterized by a benzoyloxy group at the 3β position and a double bond at the 5-en position of the cholestane skeleton. The synthesis of this compound often involves the modification of cholesterol derivatives, which allows for the exploration of its biological activity and interactions.
Biochemical Applications
2.1. Model Compound for Steroid Metabolism
3beta-(Benzoyloxy)cholest-5-en-7-one serves as a model compound in studies investigating steroid metabolism. It helps researchers understand how steroids are metabolized in biological systems, including enzyme interactions and metabolic pathways. This is crucial for developing therapeutic agents targeting metabolic disorders.
2.2. Enzyme Interaction Studies
The compound is utilized to study the interactions between steroids and various enzymes involved in lipid metabolism. For instance, it can be used to assess the inhibition or activation of enzymes like hydroxysteroid dehydrogenases, which play a significant role in steroid biosynthesis and metabolism.
Pharmacological Applications
3.1. Investigating Cholesterol Absorption
Research indicates that compounds similar to 3beta-(Benzoyloxy)cholest-5-en-7-one can inhibit cholesterol absorption in the intestines. Studies have shown that modifying the structure of sterols can lead to significant changes in their ability to interact with intestinal transporters, which is vital for developing cholesterol-lowering drugs .
3.2. Potential Therapeutic Uses
The compound has been explored for its potential therapeutic effects against conditions such as hyperlipidemia and cardiovascular diseases. By understanding its pharmacokinetic properties, researchers aim to develop effective treatments that manage cholesterol levels without adverse effects .
4.1. Case Study: Metabolism of Steroid Derivatives
A study published in Biochemistry detailed the metabolism of 3beta-(Benzoyloxy)cholest-5-en-7-one in liver microsomes, revealing insights into its biotransformation pathways and metabolic stability .
Study Aspect | Details |
---|---|
Objective | To investigate metabolic pathways |
Methodology | Liver microsome incubation |
Findings | Identified major metabolites |
4.2. Case Study: Inhibition of Cholesterol Absorption
In another study, researchers evaluated the efficacy of 3beta-(Benzoyloxy)cholest-5-en-7-one as an inhibitor of cholesterol absorption in animal models . The results indicated a significant reduction in serum cholesterol levels.
Study Aspect | Details |
---|---|
Objective | Assess cholesterol absorption |
Methodology | Animal model experiments |
Findings | 30% reduction in serum cholesterol |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one typically involves the esterification of cholesterol derivatives. One common method includes the reaction of cholest-5-en-3beta-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 3beta-(Benzoyloxy)cholest-5-en-7-one are not well-documented, the general approach would involve large-scale esterification reactions similar to those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3beta-(Benzoyloxy)cholest-5-en-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group at the 7 position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyloxy group under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include amides, thioesters, and other substituted derivatives.
Mecanismo De Acción
The mechanism of action of 3beta-(Benzoyloxy)cholest-5-en-7-one involves its interaction with specific enzymes and receptors in biological systems. The benzoyloxy group at the 3beta position and the ketone group at the 7 position play crucial roles in its binding affinity and activity. These functional groups allow the compound to modulate various biochemical pathways, including those involved in cholesterol metabolism and steroid hormone synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cholest-5-en-3beta-ol: A precursor in the synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one.
Cholest-5-en-7-one: Lacks the benzoyloxy group but shares the ketone functionality at the 7 position.
3beta-(Acetyloxy)cholest-5-en-7-one: Similar structure but with an acetyloxy group instead of a benzoyloxy group.
Uniqueness
3beta-(Benzoyloxy)cholest-5-en-7-one is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and influences its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Actividad Biológica
3beta-(Benzoyloxy)cholest-5-en-7-one is a steroidal compound with significant biological activity, particularly in the context of its interactions with cellular pathways and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula: C34H48O3
- CAS Number: 6997-41-7
- Molecular Weight: 520.76 g/mol
Biological Activity
Mechanism of Action
3beta-(Benzoyloxy)cholest-5-en-7-one exhibits its biological effects primarily through interactions with various cellular receptors and pathways. It is known to influence:
- Cell Growth and Differentiation: The compound has been linked to the modulation of growth factors and cytokines that play critical roles in cell proliferation and differentiation.
- Apoptosis Regulation: Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
In Vitro Studies
-
Cell Viability Assays:
- Studies have shown that 3beta-(Benzoyloxy)cholest-5-en-7-one can significantly reduce the viability of cancer cells in vitro. For instance, treatment of breast cancer cell lines with varying concentrations led to a dose-dependent decrease in cell viability (IC50 values reported between 10-20 µM).
-
Apoptosis Induction:
- Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with this compound, with evidence of enhanced caspase activity, which is a hallmark of apoptosis.
Case Studies
-
Breast Cancer:
- A study focusing on the effects of 3beta-(Benzoyloxy)cholest-5-en-7-one on MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also altered the expression of genes involved in apoptosis and cell cycle regulation.
-
Prostate Cancer:
- In another investigation, the compound demonstrated potential anti-proliferative effects on LNCaP prostate cancer cells, with mechanisms involving modulation of androgen receptor signaling pathways.
Comparative Analysis
The following table summarizes the biological activities of 3beta-(Benzoyloxy)cholest-5-en-7-one compared to other known steroid compounds:
Compound | Cell Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3beta-(Benzoyloxy)cholest-5-en-7-one | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
Dexamethasone | MCF-7 (Breast) | 25 | Glucocorticoid receptor agonist |
Testosterone | LNCaP (Prostate) | 30 | Androgen receptor agonist |
Pharmacokinetics
The pharmacokinetic profile of 3beta-(Benzoyloxy)cholest-5-en-7-one suggests moderate absorption and distribution characteristics typical for steroidal compounds. Its metabolism may involve hepatic pathways similar to other cholesterol derivatives.
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,31+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZVQZAYIQQOMB-XOHJBGAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675673 | |
Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6997-41-7 | |
Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.